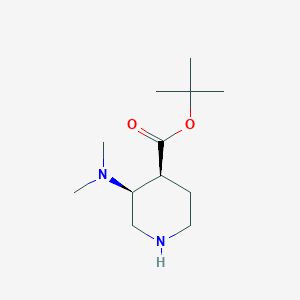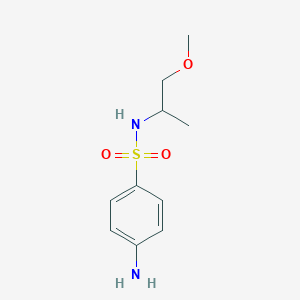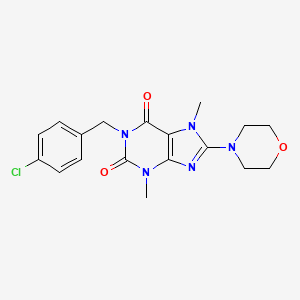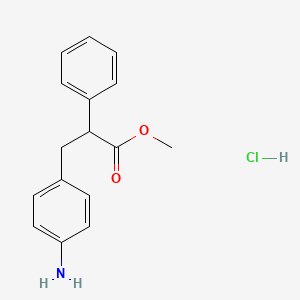![molecular formula C16H16N4O3S B2570338 2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide CAS No. 1396868-09-9](/img/structure/B2570338.png)
2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide" is a complex organic compound characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyridine ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the oxadiazole ring: : Starting with a suitable nitrile and hydrazine, the 1,2,4-oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Introduction of the thienyl group: : The thienyl moiety is incorporated via a coupling reaction, often using a transition metal catalyst such as palladium.
Pyridine ring formation: : This step involves the construction of the pyridine ring, which may be achieved through condensation reactions.
Final assembly: : The previously synthesized intermediates are combined to form the target compound, usually involving a condensation or nucleophilic substitution reaction.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Key factors include selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of heterocyclic rings makes it susceptible to oxidation, especially under the influence of strong oxidizing agents.
Reduction: : Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the thienyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper catalysts.
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction can produce amines or alcohol derivatives.
Substitution reactions can result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for the synthesis of more complex molecules and can be used as a ligand in coordination chemistry.
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development, particularly in targeting enzymes or receptors.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, pending further pharmacological studies.
Industry
The compound can be utilized in the production of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. The oxadiazole and thienyl groups can form hydrogen bonds and pi-stacking interactions with biological targets, while the pyridine ring may participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar functional groups, "2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide" stands out due to its unique combination of the oxadiazole, thienyl, and pyridine moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds
2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridine: : Similar but lacks the N-propylacetamide group, affecting its solubility and reactivity.
1-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one: : Contains a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
This compound's unique structure and versatile reactivity make it a promising candidate for further research and application across various scientific and industrial fields.
Properties
IUPAC Name |
2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-6-17-13(21)9-20-8-11(3-4-14(20)22)16-18-15(19-23-16)12-5-7-24-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJKCKJISZTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2570256.png)
![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)
![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)
![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)
![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)



![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2570277.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
